Diphenyl((phenylsulfonyl)methyl)phosphine oxide

Overview

Description

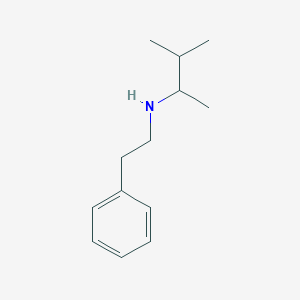

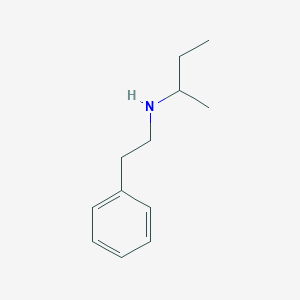

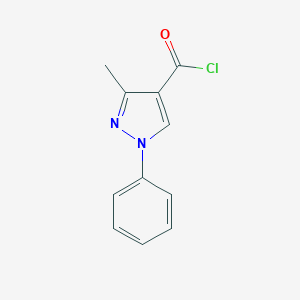

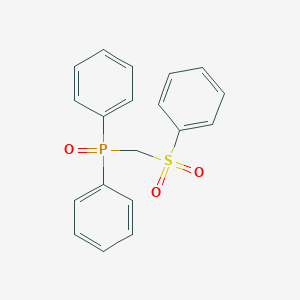

Diphenyl((phenylsulfonyl)methyl)phosphine oxide is an organophosphorus compound . It contains a total of 43 bonds, including 26 non-H bonds, 21 multiple bonds, 5 rotatable bonds, 3 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 sulfone, and 1 phosphorane .

Molecular Structure Analysis

The molecular structure of Diphenyl((phenylsulfonyl)methyl)phosphine oxide is complex, with a total of 43 bonds . It includes 26 non-H bonds, 21 multiple bonds, 5 rotatable bonds, 3 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 sulfone, and 1 phosphorane .Scientific Research Applications

Photoinduced Cross-Coupling Reactions : Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, a related compound, is primarily used as a radical initiator in macromolecular chemistry. Its application in synthetic organic chemistry includes its use as a phosphorus source in photoirradiation reactions with heteroatom-heteroatom bond compounds, leading to the successful synthesis of thio- or selenophosphinates and thio- or selenoesters (Sato et al., 2017).

Synthesis of Ketones and Enones : Sulphenylated phosphine oxides, prepared from triphenylphosphine, diphenyl or dimethyl disulphide, and an alkyl halide, act as acyl anion equivalents. This property is utilized in reactions with aldehydes and ketones, leading to the formation of vinyl sulphides, enones, and carbonyl compounds (Grayson & Warren, 1977).

Reactions with Interelement Compounds : Diphenyl N-bromosulfilimine, a similar phosphine oxide, has been investigated for its reactivity with nucleophiles like sulfides, phosphines, and tertiary amines. In these reactions, it forms corresponding sulfoxides or phosphine oxides (Akasaka et al., 1978).

Synthesis of Polyimides Containing Fluorine and Phosphine Oxide : Diphenylphosphonic chloride and 3,5-bis(trifluoromethyl)bromobenzene are used to prepare a novel diamine monomer containing fluorine and phosphine oxide. This monomer is then utilized to synthesize polyimides with high thermal stability, low birefringence, and good adhesive properties (Jeong, Kim, & Yoon, 2001).

Oxidation and Photolysis Studies : Studies on the oxidation of diphosphine dioxides and disulfides, including similar phosphine oxides, have contributed to the understanding of the formation of phosphinic and phosphinothioic anhydrides (Emoto, Okazaki, & Inamoto, 1973).

Reactions with Singlet Oxygen : The reactivity of tris(methoxyphenyl)phosphine, a related compound, with singlet oxygen has been explored, demonstrating a preference for intramolecular rearrangement in certain conditions (Gao et al., 2001).

Electrophilic Cyclization Reactions : Diphenyl phosphine oxides have been used to prepare various heterocyclic or highly unsaturated compounds through electrophilic cyclization reactions (Ivanov & Christov, 2012; 2013).

Extraction of Rare Earth Elements : The extraction efficiency of rare earth elements (REEs), uranium (U), and thorium (Th) from nitric acid solutions is significantly enhanced when diphenylphosphine oxides are used in the presence of an ionic liquid (Turanov, Karandashev, & Yarkevich, 2013).

Applications in Organic Light-Emitting Diodes (OLEDs) : Diphenylphosphine oxide derivatives have been utilized in the fabrication of high-efficiency blue phosphorescent OLEDs (Mamada, Ergun, Pérez-Bolívar, & Anzenbacher, 2011).

properties

IUPAC Name |

[benzenesulfonylmethyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17O3PS/c20-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-24(21,22)19-14-8-3-9-15-19/h1-15H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQBGSBDKFITDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenyl((phenylsulfonyl)methyl)phosphine oxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichloro-6-(11-methyl-3-oxo-8-thia-4,6-diaza-11-azoniatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenolate](/img/structure/B433925.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B433928.png)

![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B433935.png)

![(5-bromo-2-hydroxyphenyl)(9-methyl-5H-chromeno[4,3-b]pyridin-3-yl)methanone](/img/structure/B433947.png)

![ethyl {6-[6-(4-chlorophenyl)-4-(2-hydroxyphenyl)-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate](/img/structure/B433949.png)

![4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B433954.png)